(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
Overview
Description
(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group in 2-methylpiperidine with a tert-butoxycarbonyl group. This can be achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be enhanced using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid primarily involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing it from reacting with other reagents until it is selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid
- tert-Butanesulfinamide
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is unique due to its specific structure, which includes a piperidine ring and a Boc-protected amine. This combination makes it particularly useful in the synthesis of piperidine-containing pharmaceuticals and other complex organic molecules .
Biological Activity
(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, often abbreviated as Boc-2-Methylpip, is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.31 g/mol
- CAS Number : 1415566-31-2
- Purity : Typically ≥97%
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may influence:
- Enzyme Activity : It acts as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
- Receptor Interaction : It has shown potential in modulating receptor activity, particularly in the context of neurotransmitter systems.
1. Neuropharmacology
Recent studies have highlighted the role of this compound in modulating NMDA receptor activity. NMDA receptors are critical for synaptic plasticity and memory function, making them a target for neurodegenerative diseases and cognitive disorders.
- Case Study : A study published in the ACS Chemical Neuroscience journal demonstrated that compounds similar to Boc-2-Methylpip could enhance synaptic transmission by modulating NMDA receptor activity, suggesting potential applications in treating Alzheimer's disease and other cognitive impairments .
2. Anticancer Activity
There is emerging evidence that this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in certain cancer cell lines.
- Research Findings : In vitro studies have shown that this compound can reduce viability in breast cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.
3. Metabolic Regulation
The compound has also been investigated for its role in glucose metabolism and insulin signaling pathways. Its ability to enhance glucose uptake in muscle cells suggests a potential application in managing diabetes.
Data Table on Biological Activities
Properties
IUPAC Name |
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXXVZMKUJADB-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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